molecular formula C15H16N2O2 B1271412 Benzyl 3-aminobenzylcarbamate CAS No. 374554-26-4

Benzyl 3-aminobenzylcarbamate

Cat. No. B1271412
M. Wt: 256.3 g/mol
InChI Key: ODFMBKSFAAEDJV-UHFFFAOYSA-N
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Description

Benzyl 3-aminobenzylcarbamate is a compound that can be associated with the field of organic synthesis and chemical modification of molecules, particularly those that are relevant to the development of pharmaceuticals and bioactive compounds. While the provided abstracts do not directly mention Benzyl 3-aminobenzylcarbamate, they do provide insights into related chemical synthesis and properties that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on achieving high diastereoselectivity and enantioselectivity. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid was achieved through diastereoselective conjugate addition, yielding high diastereomeric and enantiomeric excesses . Similarly, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involved a strategic substitution of a precursor with a prosthetic group, indicating the importance of careful precursor selection and modification in synthesis .

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using various analytical techniques such as IR, NMR, and X-ray analysis. For example, the structure of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was identified and confirmed by these methods . These techniques are crucial for verifying the successful synthesis of the desired compounds and for ensuring the correct molecular conformation.

Chemical Reactions Analysis

Chemical reactions involving benzyl groups often include nucleophilic substitutions, as seen in the synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids, where the p-benzyloxybenzyloxy group served as a protective group for the oxo function . The ability to selectively protect and deprotect functional groups is essential in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl derivatives can be influenced by their functional groups. For instance, the development of a colorimetric hydrophobic benzyl alcohol tag demonstrated the compound's solubility in less polar solvents and its ability to precipitate in polar solvents, as well as its color change under acidic conditions . These properties are important for applications in tag-assisted liquid-phase synthesis and can provide insights into the behavior of Benzyl 3-aminobenzylcarbamate under different conditions.

Scientific Research Applications

Application in Pest Control

  • Summary of the Application: Benzyl 3-aminobenzylcarbamate has been studied for its potential use in controlling the Red Flour Beetle, Tribolium castaneum . This beetle is a damaging pest of stored grains, causing significant losses and secreting lethal quinones, which render the grains unfit for human consumption .
  • Methods of Application or Experimental Procedures: The study investigated the insecticidal activity of Benzyl 3-aminobenzylcarbamate against T. castaneum using different assays, including impregnated-paper, contact toxicity, fumigant, and repellency assays .
  • Results or Outcomes: The results showed that Benzyl 3-aminobenzylcarbamate had a significant insecticidal effect. In the direct-contact toxicity test, the LC50 (lethal concentration to kill 50% of the population) was achieved at a lower concentration than in the impregnated-paper assay . Furthermore, it exhibited significant fumigant toxicity against T. castaneum .

Application as a Protecting Group in Organic Chemistry

  • Summary of the Application: Benzyl 3-aminobenzylcarbamate can be used as a protecting group for amines in organic synthesis . Protecting groups are essential for the synthesis of complex organic molecules, as they prevent unwanted reactions from occurring at reactive sites within the molecule .
  • Methods of Application or Experimental Procedures: The benzyl group can be added to the amine under standard conditions for carbamate formation. Once the desired reactions have been carried out on other parts of the molecule, the benzyl group can be removed using catalytic hydrogenation (Pd-C, H2) .
  • Results or Outcomes: The use of benzyl 3-aminobenzylcarbamate as a protecting group allows for the selective reaction of different parts of the molecule, enabling the synthesis of complex organic compounds .

Application as an Antibiotic Adjuvant

  • Summary of the Application: Benzyl 3-aminobenzylcarbamate derivatives have been studied for their potential use as antibiotic adjuvants . These compounds can increase the permeability of bacterial outer membranes, enhancing the effectiveness of antibiotics .
  • Methods of Application or Experimental Procedures: The benzyl 3-aminobenzylcarbamate derivative is co-administered with the antibiotic. Its effect on the antibiotic’s activity is then assessed using standard microbiological techniques .
  • Results or Outcomes: Preliminary studies have shown that benzyl 3-aminobenzylcarbamate derivatives can enhance the activity of certain antibiotics, potentially providing a new approach to combat antibiotic resistance .

Application as a Chemical Intermediate

  • Summary of the Application: Benzyl 3-aminobenzylcarbamate can be used as a chemical intermediate in the synthesis of other chemicals . In industrial chemistry, intermediates are often used in the production of dyes, polymers, pharmaceuticals, and other chemicals .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the final product being synthesized. Typically, Benzyl 3-aminobenzylcarbamate would be reacted with other chemicals under controlled conditions to produce the desired product .
  • Results or Outcomes: The use of Benzyl 3-aminobenzylcarbamate as a chemical intermediate can enable the synthesis of a wide range of chemicals, contributing to various industrial applications .

Application in Peptide Synthesis

  • Summary of the Application: Benzyl 3-aminobenzylcarbamate can be used as a protecting group in peptide synthesis . Protecting groups are used in chemistry to temporarily block certain functional groups from reacting, allowing other reactions to be carried out selectively .
  • Methods of Application or Experimental Procedures: The benzyl group can be added to the amine under standard conditions for carbamate formation. Once the desired reactions have been carried out on other parts of the molecule, the benzyl group can be removed using catalytic hydrogenation (Pd-C, H2) .
  • Results or Outcomes: The use of benzyl 3-aminobenzylcarbamate as a protecting group allows for the selective reaction of different parts of the molecule, enabling the synthesis of complex peptides .

Safety And Hazards

Benzyl 3-aminobenzylcarbamate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 .

properties

IUPAC Name

benzyl N-[(3-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFMBKSFAAEDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373867
Record name 3-N-Cbz-Aminomethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-aminobenzylcarbamate

CAS RN

374554-26-4
Record name 3-N-Cbz-Aminomethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374554-26-4
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Synthesis routes and methods I

Procedure details

To a solution of 3-aminobenzylamine (610 mg, 5 mmol) and TEA (1.01 g, 10 mmol) in 10 mL of THF at 0° C., was added benzyl chloroformate (936 mg, 5.5 mmol) dropwise. The mixture was stirred at rt for 30 min. The reaction was quenched with water and extracted with EtOAc (3×20 mL). The organic layer was washed with brine, dried (Na2SO4) and concentrated. Purification via flash chromatography (0 to 50% EtOAc in hexanes) gives 66A (911 mg, 71%). MS (ESI) m/z 257.3 (M+H)+.
Quantity
610 mg
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reactant
Reaction Step One
[Compound]
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TEA
Quantity
1.01 g
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reactant
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936 mg
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reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
71%

Synthesis routes and methods II

Procedure details

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